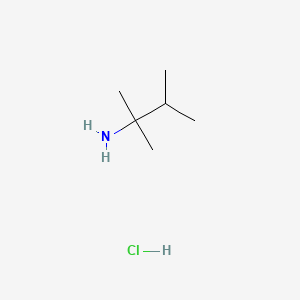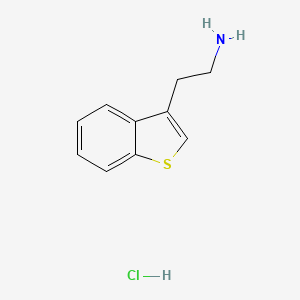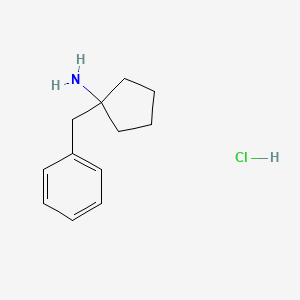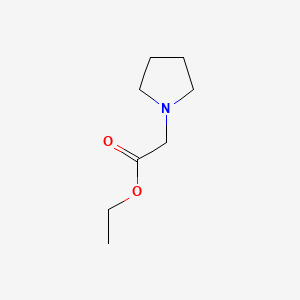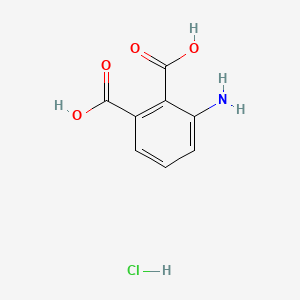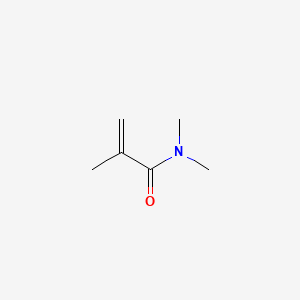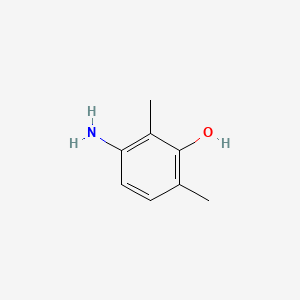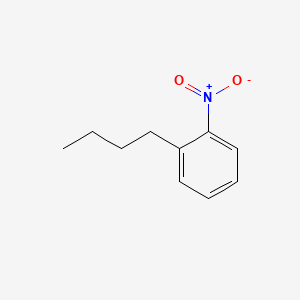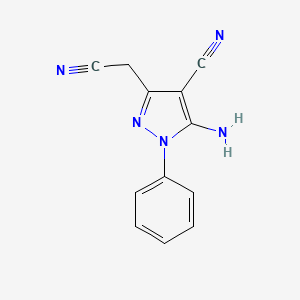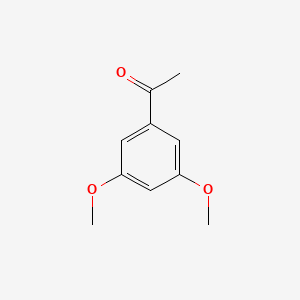
3',5'-Dimethoxyacetophenone
Descripción general
Descripción
3',5'-Dimethoxyacetophenone is a chemical compound that serves as a starting material or intermediate in the synthesis of various organic compounds. Its derivatives have been explored for their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of derivatives of this compound involves several chemical reactions, starting from 3,4-dimethoxyacetophenone in multiple steps, leading to compounds with fungicidal and insecticidal activities (Liu, Li, & Li, 2004). Another study describes the synthesis of 1-(3,5-Dimethoxyphenyl)-1-heptanone as an important intermediate for preparation of specific pharmaceuticals, showcasing the versatility of dimethoxyacetophenones in synthesis (Xin, 2012).
Molecular Structure Analysis
The molecular structure of dimethoxyacetophenone derivatives has been elucidated using various spectroscopic methods, including single-crystal X-ray diffraction studies. These studies provide insights into the crystal and molecular structure, helping to understand the compound's chemical behavior (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Dimethoxyacetophenone and its derivatives undergo various chemical reactions, including condensation, cyclization, and electropolymerization, leading to a wide range of compounds with diverse properties. These reactions are influenced by the presence of substituents on the phenyl ring and the reaction conditions (Hosny, 2005).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
3',5'-Dimethoxyacetophenone is utilized in the synthesis of various chemical compounds. For instance, its derivatives have shown fungicidal and insecticidal activities. This was evident in a study where novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives were synthesized from 3,4-dimethoxyacetophenone (Liu, Li, & Li, 2004).
Interaction with Other Chemicals
This compound is also involved in chemical reactions forming various ring structures. A study demonstrated its reaction with diazomethane derivatives and the effect of triphenylphosphine presence on the product's nature (Hosny, 2005).
Potential in Medical Research
In medical research, compounds derived from this compound show promising anti-human acute leukemia effects. A study recorded the inhibition effect of 2′-Hydroxy-4′,5′-dimethoxyacetophenone on enzymes like aldose reductase and collagenase, alongside its potential antioxidant effects (Chu et al., 2021).
Oxidation and Chemical Transformations
The oxidation of this compound derivatives can yield various chemical compounds. For example, alkyl-substituted 2,5-dimethoxyacetophenones were oxidized to produce methyl alkyl-substituted 2,5-dimethoxyphenylacetates (Maruyama & Kozuka, 1978).
Catalysis and Chemical Synthesis
This compound plays a role in catalysis and chemical synthesis. For instance, it is used in the hydrogenation of acetophenone derivatives using platinum-based organotin catalysts (Vetere et al., 2005).
Safety and Hazards
3’,5’-Dimethoxyacetophenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, contact with skin and eyes, and ingestion . In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes .
Mecanismo De Acción
Target of Action
3’,5’-Dimethoxyacetophenone is a natural ketone compound . .
Mode of Action
It is known to be used as a starting reagent in the synthesis of other compounds . For instance, it has been used in the synthesis of 5,7-dimethoxy-3-methylindazole and ®-(+)-1-(3,5-dimethoxyphenyl)ethyl acetate-ether-18 0 .
Biochemical Pathways
As a building block in chemical synthesis , it’s likely that its effects would largely depend on the final compounds it helps create.
Result of Action
As a building block in chemical synthesis , its effects would likely be indirect, contributing to the properties of the final synthesized compounds.
Propiedades
IUPAC Name |
1-(3,5-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKHOUIVWKQRSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30959951 | |
| Record name | 1-(3,5-Dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30959951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39151-19-4 | |
| Record name | 3′,5′-Dimethoxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39151-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(3,5-dimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039151194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39151-19-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,5-Dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30959951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,5-dimethoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main sources of 3',5'-Dimethoxyacetophenone according to the provided research?
A1: this compound has been identified as a component in various plant extracts. The provided research highlights its presence in:
- Oil-tea cake: Extracted using various solvents like acetone and ethanol, with varying yields depending on the extraction method and pyrolysis temperature. [, , ]
- Rapeseed meal: Identified as a volatile compound in the 2-propanol extract. []
- Rhaphiostylis beninensis roots: Found in the methanol extract, analyzed using GC-MS. []
- Sisymbrium irio L. seeds: Identified in various solvent extracts and characterized using GC-MS. []
- Centella asiatica leaves: Identified in the ethanolic extract using both GC-MS and LC-MS analysis. []
Q2: The research mentions potential applications of this compound in different industries. Could you elaborate?
A2: While specific mechanisms of action aren't detailed in the provided research, the presence of this compound in various plant extracts with known bioactivities suggests potential applications. The studies point towards possible uses in:
- Medicinal materials: The presence of this compound in extracts from oil-tea cake, Rhaphiostylis beninensis, and Sisymbrium irio L. seeds, all recognized for their traditional medicinal uses, suggests it could be a potential source of novel pharmaceutical compounds. [, , ]
- Spice, food, and cosmetic industries: The research on oil-tea cake extracts proposes this compound as a value-added material for these industries. [, , ] This could be attributed to its aromatic nature, potentially contributing to flavor or fragrance profiles.
Q3: One study investigates this compound as a potential inhibitor of human phosphoethanolamine cytidylyltransferase (PCYT). Can you explain this further?
A3: Research on the ethanolic extract of Citrus sinensis (ECS) peel explored its potential for dissolving kidney stones. [] Computational docking studies were conducted to assess the binding affinity of this compound and other compounds from the extract towards PCYT, an enzyme involved in kidney stone formation.
- Binding Affinity: The study found that this compound exhibited a strong binding affinity to PCYT (-6.68 kcal/mol) compared to other tested ligands. []
Q4: Are there any insights into the safety or toxicity of this compound from the provided research?
A4: While the provided research focuses on the identification and potential applications of this compound, it lacks detailed toxicological data. One study evaluated the in vitro toxicity and haemolytic activity of Centella asiatica ethanolic leaf extract, which contains this compound. []
- In vitro Toxicity: The LC50 value, representing the concentration at which 50% of the cells are killed, was found to be 69.17 ±3.2 µg/ml. []
- Hemolytic Activity: The extract showed a relatively low hemolytic activity with an LC50 value of 476.19 ±5.9 µg/ml. []
Q5: What analytical techniques were primarily used to identify and quantify this compound in these studies?
A5: The research predominantly employed Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of this compound in various plant extracts. [, , , , , , ] This technique separates the compounds in a sample based on their volatility and then identifies them by their mass-to-charge ratio.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







